Methyl 2-(ethylamino)butanoate hydrochloride Methyl 2-(ethylamino)butanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137458-83-2
VCID: VC7371527
InChI: InChI=1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H
SMILES: CCC(C(=O)OC)NCC.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66

Methyl 2-(ethylamino)butanoate hydrochloride

CAS No.: 2137458-83-2

Cat. No.: VC7371527

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66

* For research use only. Not for human or veterinary use.

Methyl 2-(ethylamino)butanoate hydrochloride - 2137458-83-2

Specification

CAS No. 2137458-83-2
Molecular Formula C7H16ClNO2
Molecular Weight 181.66
IUPAC Name methyl 2-(ethylamino)butanoate;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H
Standard InChI Key LRCJRFLBIOQARB-UHFFFAOYSA-N
SMILES CCC(C(=O)OC)NCC.Cl

Introduction

Chemical Identity and Structural Features

Methyl 2-(ethylamino)butanoate hydrochloride belongs to the class of α-amino esters, where the amine group is substituted at the second carbon of the butanoate backbone. Its IUPAC name, methyl 2-(ethylamino)butanoate hydrochloride, reflects the esterification of the carboxyl group with methanol and the substitution of an ethylamine group at the α-position .

Molecular Formula and Weight

The compound’s molecular formula is C7H15NO2HCl\text{C}_7\text{H}_{15}\text{NO}_2 \cdot \text{HCl}, yielding a molecular weight of 181.66 g/mol . The hydrochloride salt form enhances its stability and solubility in polar solvents.

Structural Descriptors

  • SMILES Notation: CCC(C(=O)OC)NCC

  • InChI Code: 1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H

  • InChI Key: LRCJRFLBIOQARB-UHFFFAOYSA-N

These identifiers confirm the presence of a branched alkyl chain, an ethylamino group, and a methyl ester moiety. The hydrochloride counterion interacts with the amine via ionic bonding, as evidenced by the InChI code .

Synthesis and Purification

Synthetic Routes

While explicit protocols for synthesizing methyl 2-(ethylamino)butanoate hydrochloride are scarce in literature, analogous α-amino esters are typically prepared via:

  • Nucleophilic Substitution: Reaction of 2-bromobutanoic acid with ethylamine, followed by esterification with methanol under acidic conditions .

  • Reductive Amination: Condensation of ketones or aldehydes with ethylamine in the presence of reducing agents like sodium cyanoborohydride.

The hydrochloride salt is likely formed by treating the free base with hydrochloric acid, as indicated by its structural data .

Purification Strategies

  • Recrystallization: Employing solvents such as ethanol or acetone to isolate crystalline product .

  • Column Chromatography: Utilizing silica gel with gradients of methanol in dichloromethane to achieve >95% purity.

Physicochemical Properties

Physical State and Melting Point

The compound exists as a white to off-white powder with a melting point of 149–150°C . Its hygroscopic nature necessitates storage in anhydrous conditions.

Predicted Collision Cross Section (CCS)

Mass spectrometry data reveal adduct-specific CCS values, critical for its identification in complex matrices:

Adductm/zCCS (Ų)
[M+H]+146.11756132.7
[M+Na]+168.09950141.2
[M+NH4]+163.14410139.8
[M-H]-144.10300131.8

These values aid in differentiating it from structurally similar compounds during LC-MS analyses .

Solubility and Stability

The hydrochloride salt exhibits high solubility in water and polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in nonpolar solvents like hexane. Stability studies indicate decomposition at temperatures exceeding 200°C .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR: Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH3_3), δ 2.5–2.7 ppm (quartet, N-CH2_2), and δ 3.7 ppm (singlet, methyl ester) confirm the ester and ethylamino groups .

  • 13C^{13} \text{C} NMR: Signals at δ 172 ppm (C=O), δ 50–55 ppm (N-CH2_2), and δ 14–22 ppm (alkyl carbons).

Infrared (IR) Spectroscopy

Strong absorption bands at 1740 cm1^{-1} (ester C=O stretch) and 3300 cm1^{-1} (N-H stretch) validate functional groups .

Applications and Research Gaps

Research Limitations

No peer-reviewed studies on its biological activity or synthetic optimization exist . Future work should explore:

  • Catalytic asymmetric synthesis for enantiopure production.

  • Toxicological profiling and in vitro activity screens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator